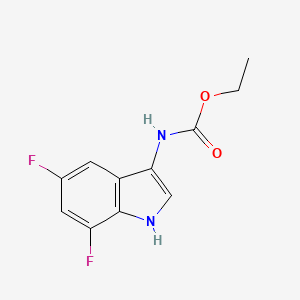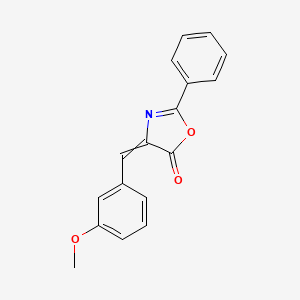![molecular formula C8H9BN2O2 B15051959 {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid](/img/structure/B15051959.png)
{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid is a heterocyclic compound that features a boronic acid functional group attached to an imidazo[1,2-a]pyridine scaffold.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysis to couple boronic acids with halogenated imidazo[1,2-a]pyridines . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for purification such as recrystallization or chromatography to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional versatility make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in biological molecules, leading to the inhibition or modulation of specific enzymatic activities. This interaction can affect molecular pathways involved in disease processes, making the compound a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
- B-(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
- Imidazo[1,2-a]pyridine-6-boronic acid
- 1-Azaindolizine-6-boronic acid
Comparison: Compared to similar compounds, {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold. This unique structure can lead to different reactivity and interaction profiles, making it a distinct and valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H9BN2O2 |
|---|---|
Poids moléculaire |
175.98 g/mol |
Nom IUPAC |
(6-methylimidazo[1,2-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6/h2-5,12-13H,1H3 |
Clé InChI |
NPLUGDYYJAMHJO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN2C1=NC=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)
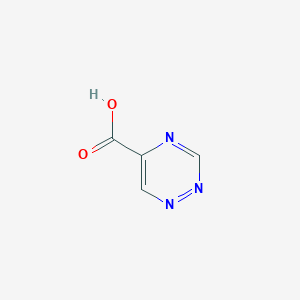
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)
![(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B15051896.png)

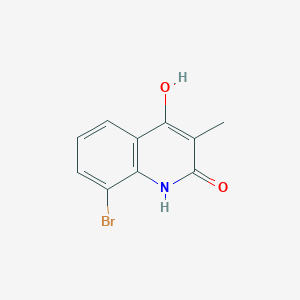
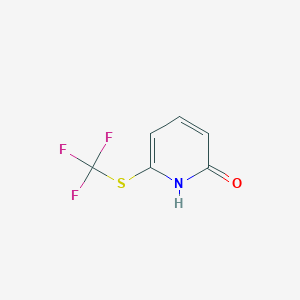
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B15051918.png)
![Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B15051923.png)
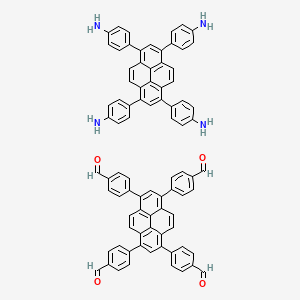
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)
